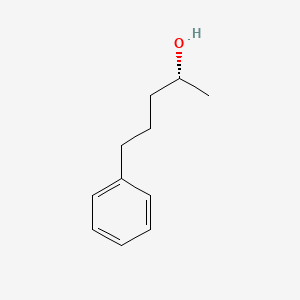

(R)-alpha-Methylbenzenebutanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73494-49-2 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

(2R)-5-phenylpentan-2-ol |

InChI |

InChI=1S/C11H16O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-/m1/s1 |

InChI Key |

ZFVFQRLBTBBQSK-SNVBAGLBSA-N |

SMILES |

CC(CCCC1=CC=CC=C1)O |

Isomeric SMILES |

C[C@H](CCCC1=CC=CC=C1)O |

Canonical SMILES |

CC(CCCC1=CC=CC=C1)O |

Other CAS No. |

73494-49-2 |

Origin of Product |

United States |

Significance of Chiral Alcohols in Modern Organic Synthesis

Chiral alcohols are organic compounds containing a hydroxyl group attached to a stereocenter, a carbon atom bonded to four different substituents. This structural feature results in the existence of non-superimposable mirror images called enantiomers. The ability to selectively synthesize one enantiomer over the other is of paramount importance in various scientific fields.

In modern organic synthesis, chiral alcohols serve as crucial building blocks for the construction of complex, enantiomerically pure molecules. fiveable.me Their significance stems from several key aspects:

Pharmaceuticals: Many drug molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Chiral alcohols are frequently used as intermediates in the synthesis of these pharmaceuticals. nih.govbohrium.com

Agrochemicals: Similar to pharmaceuticals, the biological activity of many pesticides and herbicides is dependent on their stereochemistry. The use of single-enantiomer agrochemicals can lead to increased efficacy and reduced environmental impact.

Materials Science: Chiral materials can exhibit unique optical, electronic, and mechanical properties. Chiral alcohols are employed in the synthesis of polymers and liquid crystals with specific chiroptical characteristics.

Catalysis: Chiral alcohols themselves can act as catalysts or as precursors to chiral ligands for asymmetric catalysis. alfachemic.com These catalysts are instrumental in developing new and efficient methods for producing other chiral molecules.

The synthesis of chiral alcohols is often achieved through the asymmetric reduction of prochiral ketones, a reaction that has been extensively studied and optimized using both chemical and biocatalytic methods. wisdomlib.org

Historical Context of Asymmetric Synthesis Leading to Chiral Benzenebutanols

The field of asymmetric synthesis, which aims to create a preponderance of one enantiomer of a chiral product, has a rich history that laid the groundwork for the synthesis of specific molecules like (R)-alpha-Methylbenzenebutanol.

The origins of understanding chirality can be traced back to the early 19th century with the work of Jean-Baptiste Biot on the optical activity of certain organic compounds. vedantu.com However, it was Louis Pasteur's seminal work in 1848 that provided the first clear understanding of molecular dissymmetry. vedantu.com The term "chirality" itself was later coined by Lord Kelvin. vedantu.com

A pivotal moment in the history of asymmetric synthesis came in 1894 when Hermann Emil Fischer introduced the concept of "asymmetric induction," which remains a fundamental principle of the field. vedantu.comnih.govresearchgate.net Fischer's work demonstrated that a chiral molecule could influence the stereochemical outcome of a reaction at a prochiral center. vedantu.com This led to the development of what is now known as the Kiliani-Fischer synthesis. vedantu.com

In 1904, Willy Marckwald provided a formal definition for asymmetric synthesis, describing it as a reaction that produces optically active substances from symmetrically constituted compounds through the use of an optically active material, but without any analytical separation processes. rsc.org Early examples of such syntheses often involved the use of naturally occurring chiral molecules as auxiliaries or reagents.

The mid-20th century saw significant advancements with the development of new analytical techniques that allowed for a more detailed understanding of reaction mechanisms and stereochemical control. vedantu.com This period also saw the rise of catalytic asymmetric reactions, a major breakthrough that allowed for the use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The development of chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical course of a reaction, also became a widely used strategy. numberanalytics.com These historical developments have been instrumental in enabling the controlled and selective synthesis of specific chiral alcohols like this compound.

Scope and Research Trajectories for R α Methylbenzenebutanol

Asymmetric Catalytic Approaches

Metal-Catalyzed Asymmetric Additions

Stereocontrol in Grignard-Type Additions

The synthesis of specific stereoisomers of alcohols via Grignard reactions is a foundational challenge in organic chemistry. The addition of a Grignard reagent to a prochiral carbonyl group creates a new stereocenter, and controlling the configuration of this center is paramount for asymmetric synthesis. The stereochemical outcome is dictated by the steric and electronic environment around the carbonyl group, a principle rationalized by several models, including Cram's rule, the Felkin-Anh model, and chelation control.

For the synthesis of (R)-α-Methylbenzenebutanol, a plausible Grignard approach would involve the reaction of a methylmagnesium halide with phenylacetaldehyde. However, without a chiral influence, this reaction would yield a racemic mixture of (R)- and (S)-α-Methylbenzenebutanol. To achieve stereocontrol, a chiral auxiliary or a chiral ligand can be employed.

Chiral Auxiliaries: One strategy involves temporarily attaching a chiral auxiliary to the carbonyl compound. Auxiliaries like pseudoephedrine or trans-2-phenylcyclohexanol can form chiral amides or esters. oup.comsemanticscholar.orgbiocrick.com For instance, an α,β-unsaturated amide derived from L-ephedrine can undergo a conjugate addition with a Grignard reagent, where the reagent is thought to form an internal chelate that directs the nucleophilic attack from the less sterically hindered face. nih.gov While not a direct 1,2-addition to a ketone, this principle of using a recoverable chiral group to direct the approach of a Grignard reagent is a key strategy in asymmetric synthesis.

Diastereoselective Addition to Chiral Ketones: An alternative is the diastereoselective addition of a Grignard reagent to a ketone that already contains a stereocenter. The stereochemical outcome of such additions is often predicted by the Felkin-Anh model. This model posits that the largest group on the adjacent chiral carbon orients itself perpendicular to the carbonyl group, minimizing steric hindrance. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory.

In cases where a chelating group (like an alkoxy or amino group) is present at the α- or β-position, the Cram-chelate model becomes relevant. The Grignard reagent's magnesium ion can coordinate with both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid cyclic intermediate. This conformation locks the substrate and directs the nucleophilic attack to a specific face, often leading to a different diastereomer than predicted by the Felkin-Anh model. The use of additives like cerium(III) chloride (CeCl₃) can enhance selectivity in these additions by forming ate complexes.

While specific examples detailing the enantioselective Grignard synthesis of (R)-α-Methylbenzenebutanol are not extensively documented in readily available literature, the principles of using chiral auxiliaries or diastereoselective additions to chiral precursors represent the primary strategies for stereocontrol in this class of reactions. rsc.orgrug.nlnih.gov

Biocatalytic Syntheses

Biocatalysis has emerged as a powerful and sustainable alternative for the production of enantiomerically pure chiral alcohols. The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers high selectivity under mild reaction conditions.

Enzymatic Reductions Using Alcohol Dehydrogenases

The asymmetric reduction of the prochiral ketone 1-phenyl-2-propanone is a direct route to α-Methylbenzenebutanol. Alcohol dehydrogenases catalyze the reversible transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH), to the carbonyl carbon of the ketone. The stereochemical outcome is determined by the enzyme's active site topology, which dictates the binding orientation of the substrate relative to the cofactor.

While many ADHs follow Prelog's rule, reducing the ketone to the corresponding (S)-alcohol, several anti-Prelog ADHs are known to produce the desired (R)-enantiomer. nih.gov A notable example is the ADH from Lactobacillus brevis (LbADH), which is frequently used for the synthesis of (R)-alcohols from various ketones. rsc.orgrsc.org

The efficacy of an ADH is determined by its substrate specificity and its enantioselectivity. Substrate specificity studies on LbADH have shown that it can reduce a wide range of acetophenone (B1666503) derivatives, which are structurally related to 1-phenyl-2-propanone. rsc.orgresearchgate.netgoogle.com The enzyme can accommodate ketones with various substituents, although the reaction rates can be influenced by both steric bulk and electronic properties of the substituents. rsc.org For instance, while LbADH is commonly used for ketones with small alkyl groups, it can also reduce bulkier α-halogenated derivatives quantitatively. rsc.org

Another strategy involves engineering enzymes to alter their substrate scope and stereoselectivity. For example, the wild-type secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) shows no activity towards 1-phenyl-2-propanone. However, a single-point mutation (W110A) was shown to enable the enzyme to recognize and reduce phenyl-ring-containing ketones, although it primarily produced the (S)-enantiomer. oup.compsu.edu Further mutations could potentially invert this selectivity. The kinetic resolution of racemic α-Methylbenzenebutanol using the W110A TeSADH mutant has been demonstrated to produce the (R)-enantiomer with high enantiomeric excess by selectively oxidizing the (S)-enantiomer. rss.jo

The alcohol dehydrogenase from the extremophile Haloferax volcanii (HvADH2) has also been investigated and shows activity for the reduction of 1-phenyl-2-propanone, though it yields the (S)-alcohol with excellent enantiomeric excess (>99% ee). rsc.org

| Enzyme (Source) | Substrate | Product | Enantiomeric Excess (ee) | Reference(s) |

| Lactobacillus brevis ADH (LbADH) | Acetophenone | (R)-1-Phenylethanol | >99% | rsc.org |

| Lactobacillus brevis ADH (LbADH) | Various Acetophenone Derivatives | (R)-Alcohols | High | nih.govrsc.org |

| W110A TeSADH Mutant (Kinetic Resolution) | (rac)-1-Phenyl-2-propanol | (R)-1-Phenyl-2-propanol | High | rss.jo |

| Pichia glucozyma KRED1-Pglu | Benzil | (R)-1-Phenylethanol | 95% | rsc.org |

A major practical and economic challenge in using ADHs for preparative-scale synthesis is the high cost of the NADPH or NADH cofactors. Since these cofactors are consumed in stoichiometric amounts during the reduction, an efficient in situ regeneration system is essential.

Substrate-Coupled Regeneration: The most common method is the "substrate-coupled" approach, where a cheap, secondary alcohol is added in excess to the reaction mixture. This sacrificial alcohol is oxidized by the same ADH, which simultaneously reduces the cofactor (NADP⁺ to NADPH or NAD⁺ to NADH), making it available for the reduction of the target ketone. 2-Propanol (isopropanol) is widely used for this purpose, as its oxidation product, acetone, is volatile and can be easily removed, thus driving the equilibrium towards product formation. rsc.orgnih.gov This system has been successfully applied in reductions catalyzed by LbADH. rsc.org Similarly, ethanol (B145695) has been used as a co-substrate for cofactor regeneration with the HvADH2 enzyme. rsc.org

Enzyme-Coupled Regeneration: A more sophisticated approach is the "enzyme-coupled" system, where a second enzyme and its corresponding substrate are used to regenerate the cofactor. A widely used system pairs a glucose dehydrogenase (GDH) with glucose. The GDH oxidizes glucose to gluconolactone, reducing NAD(P)⁺ to NAD(P)H. rsc.orgresearchgate.net This method is highly efficient, with a large thermodynamic driving force, and has been used in combination with whole-cell systems for the synthesis of (S)-1-phenyl-2-propanol. researchgate.net Another effective enzyme-coupled system uses formate (B1220265) dehydrogenase (FDH) to oxidize formate to carbon dioxide, which is an irreversible reaction that drives the regeneration process. rsc.org

| Regeneration System | Enzymes Involved | Sacrificial Substrate | Byproduct | Reference(s) |

| Substrate-Coupled | Target ADH (e.g., LbADH) | 2-Propanol | Acetone | rsc.orgnih.gov |

| Enzyme-Coupled | Target ADH, Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone | rsc.orgresearchgate.net |

| Enzyme-Coupled | Target ADH, Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide | rsc.org |

Whole-Cell Biotransformations

Instead of using isolated and purified enzymes, biotransformations can be carried out using whole microbial cells. This approach offers several advantages: it eliminates the need for costly and time-consuming enzyme purification, and the cofactor regeneration is often handled by the cell's own metabolic machinery. The cell wall also provides a protective environment for the enzyme, potentially increasing its stability. nih.gov

Recombinant E. coli are frequently used as hosts to overexpress a specific ADH, such as LbADH or engineered variants of TeSADH. nih.govrsc.org This creates a "designer" whole-cell biocatalyst tailored for a specific reaction. For example, a flow process for ketone reduction has been developed using superabsorber-immobilized Lactobacillus brevis ADH in a packed-bed reactor, demonstrating the potential for continuous manufacturing. rsc.org

A coupled whole-cell system has been developed for the synthesis of (S)-1-phenyl-2-propanol. researchgate.net In this system, resting cells of Rhodococcus erythropolis JX-021 containing the ADH were used for the reduction of 1-phenyl-2-propanone, while permeabilized cells of Bacillus subtilis containing a glucose dehydrogenase were added for cofactor regeneration. This approach achieved a product concentration of 78 mM with a high enantiomeric excess of 99%. researchgate.net A similar strategy, employing a whole-cell catalyst with an (R)-selective ADH, would be a viable route to (R)-α-Methylbenzenebutanol.

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascades combine the advantages of both chemical and biological catalysis in a single pot or a sequential process to achieve transformations that would be difficult to accomplish by either method alone.

A potential chemoenzymatic route to (R)-α-Methylbenzenebutanol could involve the enzymatic kinetic resolution of the racemic alcohol. In this strategy, the racemic alcohol, which can be easily synthesized chemically via a Grignard reaction or sodium borohydride (B1222165) reduction of 1-phenyl-2-propanone, is subjected to an enantioselective enzymatic reaction. For instance, a lipase (B570770) like Candida antarctica lipase B (CALB) can be used to selectively acylate one of the enantiomers. This leaves the unreacted (R)-enantiomer in high enantiomeric purity. The (R)-ester of 1-phenyl-2-propanol (B48451) has been separated from the unreacted (S)-alcohol using this method. nih.gov To obtain the (R)-alcohol, a lipase that preferentially acylates the (S)-enantiomer would be chosen.

More complex cascades can be designed. For example, a one-pot cascade has been reported for the conversion of racemic 1-phenyl-2-propanol into (R)-1-phenylpropan-2-amine. This process uses an (S)-selective ADH to oxidize the (S)-alcohol to the ketone, which is then reductively aminated by an amine dehydrogenase to the (R)-amine. While the final product is an amine, this demonstrates the principle of a deracemization cascade where an ADH plays a key role. A similar cascade, terminating at the ketone reduction step with an (R)-selective ADH, could theoretically produce enantiopure (R)-α-Methylbenzenebutanol from the racemate.

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. worktribe.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate to direct a stereoselective reaction. scielo.br After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. worktribe.com For the synthesis of (R)-α-Methylbenzenebutanol, this typically involves attaching an auxiliary to a pro-chiral ketone or an equivalent substrate, followed by a diastereoselective transformation and subsequent cleavage.

Diastereoselective Reactions with Chiral Auxiliaries

The core of the chiral auxiliary approach lies in the diastereoselective reaction, where the chiral information from the auxiliary biases the formation of one diastereomer over the other.

One approach involves the use of chiral silicon groups as auxiliaries. In a specific example, an alkoxymethyl-substituted acetylsilane, rendered chiral by its silicon group, undergoes a chelate-controlled 1,2-addition of phenyllithium. researchgate.net This reaction proceeds with high diastereoselectivity when the chelation is effective, leading preferentially to the diastereomer that will ultimately yield (R)-α-Methylbenzenebutanol. researchgate.net

Another strategy employs chiral N-phosphinyl groups. A chiral N-phosphinyl α-imino ester can be synthesized and then reduced with L-selectride. This reduction occurs with high diastereoselectivity, often exceeding a 96:4 ratio of diastereomers. grafiati.com Although not a direct synthesis of the target alcohol, this method establishes the critical stereocenter which can be further elaborated.

More directly, chiral ferrocenylseleno groups have been used as auxiliaries for the diastereoselective reduction of a precursor ketone. oup.com The reduction of a chiral (ferrocenylseleno)methyl phenyl ketone with diisobutylaluminum hydride (DIBAH) can achieve diastereomeric excesses (d.e.) of up to >99%. oup.com The choice of reducing agent is critical, as other reagents like LiAlH4 or NaBH4 provide significantly lower selectivity. oup.com

A further example is the use of (R)-1-phenylethylamine as a chiral auxiliary in the synthesis of tetrahydro-β-carboline derivatives. researchgate.net In this synthesis, the addition of a Grignard reagent (such as phenylmagnesium iodide) to an imine intermediate containing the chiral auxiliary proceeds diastereoselectively, establishing a new stereocenter. rsc.org

Table 1: Examples of Diastereoselective Reactions Using Chiral Auxiliaries

| Chiral Auxiliary Type | Reaction Type | Reagent | Diastereoselectivity (d.e.) | Reference |

|---|---|---|---|---|

| Ferrocenylseleno Group | Ketone Reduction | DIBAH | >99% | oup.com |

| Ferrocenylseleno Group | Ketone Reduction | LiAlH(OBu-t)₃ | 62% | oup.com |

| Ferrocenylseleno Group | Ketone Reduction | NaBH₄ / CeCl₃ | 47% | oup.com |

| Chiral Silicon Group | Phenyl-lithium Addition | PhLi in Et₂O | 74-78% | researchgate.net |

Auxiliary Cleavage and Product Release

A crucial step in this synthetic approach is the removal of the chiral auxiliary to release the enantiopure product. The conditions for cleavage must be chosen carefully to avoid racemization or degradation of the desired alcohol.

For auxiliaries attached via an ester or amide linkage, hydrolysis or reduction are common cleavage methods. Evans oxazolidinone auxiliaries, for instance, can be cleaved from an acylated product via hydrolysis with reagents like lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). williams.edu For the N-phosphinyl auxiliary, cleavage is readily achieved under acidic conditions to yield the corresponding amino ester. grafiati.com In the synthesis utilizing a chiral silicon group, the auxiliary is converted in a stereospecific manner to yield the final (R)-(+)-1-phenylethanol. researchgate.net

In the case of the ferrocenylseleno auxiliary, the C-Se bond can be cleaved reductively. Treatment with tin hydride removes the ferrocenylseleno moiety, affording (R)-1-phenylethanol. oup.com For auxiliaries like (R)-1-phenylethylamine used in the synthesis of tetrahydro-β-carbolines, the auxiliary can be removed via hydrogenolysis using a palladium catalyst. rsc.org

Resolution Techniques for Enantiopure (R)-α-Methylbenzenebutanol

Resolution is a set of techniques used to separate a racemic mixture into its constituent enantiomers. Unlike asymmetric synthesis, which creates a preference for one enantiomer during the reaction, resolution separates a pre-existing 50:50 mixture.

Kinetic Resolution Methodologies

Kinetic resolution (KR) operates on the principle that the two enantiomers of a racemic substrate react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other, slower-reacting enantiomer in excess. The maximum yield for the unreacted enantiomer in a classic KR is 50%. scielo.br

Enzymatic kinetic resolution (EKR) is a widely used method for producing enantiopure alcohols, including (R)-α-Methylbenzenebutanol. Lipases are commonly employed to catalyze the enantioselective acylation of the alcohol. In the case of racemic 1-phenylethanol (B42297), many lipases preferentially acylate the (R)-enantiomer. This leaves the (S)-enantiomer as the unreacted alcohol. To obtain the desired (R)-alcohol, the resulting (R)-ester is separated and then hydrolyzed.

Immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435, is a highly effective catalyst for this transformation, often using vinyl acetate (B1210297) as the acyl donor. nih.govscirp.org Studies have optimized various parameters, including temperature, solvent, and substrate concentrations, to achieve high enantiomeric excess (e.e.) for the product ester. nih.govresearchgate.net For example, one optimization study identified conditions (240 mM substrate, 11 mg/mL Novozym 435, at 42 °C) that could achieve 100% e.e. for the remaining substrate in just 75 minutes. nih.gov

A significant advancement is Dynamic Kinetic Resolution (DKR) , which couples the enzymatic resolution with an in situ racemization of the starting material. A racemization catalyst continuously converts the undesired, slow-reacting enantiomer back into the racemate, allowing the enzyme to transform all of the starting material into a single enantiomeric product. This overcomes the 50% yield limitation of standard KR, with theoretical yields approaching 100%. scielo.br For 1-phenylethanol, DKR has been successfully implemented using various racemization catalysts, such as ruthenium complexes, beilstein-journals.org niobium salts, scielo.br or vanadium compounds (VOSO₄), rsc.org in conjunction with a lipase. Large-scale DKR of racemic 1-phenylethanol using a ruthenium catalyst and an enzyme has been reported to produce (R)-1-phenylethyl acetate in 97% yield and with an exceptional 99.8% e.e. beilstein-journals.org

Table 2: Performance of Selected Kinetic Resolution Methods for 1-Phenylethanol

| Method | Catalyst System | Acyl Donor | Key Result | Reference |

|---|---|---|---|---|

| EKR | Novozym 435 | Vinyl Acetate | 100% e.e. (substrate) at 50% conversion | nih.gov |

| EKR | Burkholderia cepacia Lipase / Ionic Liquid | Vinyl Acetate | 98.9% e.e. (product) at 40.1% conversion | mdpi.com |

| DKR | Novozym 435 / Niobium Phosphate | Vinyl Acetate | 92% conversion, 85% e.e. (product) | scielo.br |

| DKR | Pseudomonas cepacia Lipase / Ru-catalyst | Vinyl Acetate | 70% yield, 96% e.e. (product) | rsc.org |

Crystallization-Based Enantiomer Separation

Crystallization is a classical method for separating enantiomers. This technique relies on converting the enantiomeric mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. nih.gov

For a racemic alcohol like 1-phenylethanol, this is typically achieved by reacting it with an enantiomerically pure chiral acid to form diastereomeric salts. libretexts.orglibretexts.org A common procedure involves first reacting the racemic alcohol with an achiral anhydride (B1165640), such as phthalic anhydride or succinic anhydride, to form a racemic carboxylic acid half-ester. cdnsciencepub.com This racemic half-ester is then treated with an enantiopure chiral amine, for example, (+)- or (-)-1-phenylethylamine. cdnsciencepub.com This results in the formation of two diastereomeric salts: [(+)-amine / (+)-ester] and [(+)-amine / (-)-ester].

Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution. This salt can be isolated by filtration. The other diastereomer remains in the mother liquor and can be recovered separately. After separation, the pure diastereomeric salt is treated with acid to break the salt linkage, recovering the chiral amine resolving agent. Finally, the enantiomerically enriched half-ester is hydrolyzed (usually with a base) to yield the enantiopure alcohol. cdnsciencepub.com This method can be tedious, often requiring multiple recrystallizations to achieve high optical purity. libretexts.org

Another, more modern technique is three-phase crystallization (TPC), which operates at the triple point of the substance, combining melt crystallization and vaporization to purify one enantiomer from a mixture. aiche.org

Comparative Analysis of Synthetic Routes

Choosing a synthetic route for (R)-α-Methylbenzenebutanol depends on a variety of factors, including desired scale, purity requirements, cost, and available equipment. Each methodology presents a unique profile of advantages and disadvantages.

Chiral Auxiliary-Based Syntheses offer a high degree of stereochemical control, with some methods achieving excellent diastereoselectivity (>99% d.e.). oup.com This can lead to very high enantiomeric purity in the final product. However, these routes are often lengthy, involving multiple steps for attaching and cleaving the auxiliary. Furthermore, chiral auxiliaries can be expensive, and their use in stoichiometric amounts can lead to poor atom economy, although the auxiliary can often be recovered and recycled. worktribe.com These methods are often favored in academic settings or for the small-scale synthesis of high-value compounds.

Kinetic Resolution (KR) , particularly using enzymes, is a powerful technique that benefits from the high selectivity and mild operating conditions of biocatalysis. nih.gov However, its primary drawback is the theoretical maximum yield of 50% for a single enantiomer, which makes it inherently inefficient for large-scale production unless the undesired enantiomer has value or can be racemized and recycled.

Dynamic Kinetic Resolution (DKR) represents a significant improvement over standard KR by integrating a racemization step, thereby enabling theoretical yields of up to 100%. scielo.br Successful DKR protocols for 1-phenylethanol have demonstrated high yields (>95%) and excellent enantioselectivities (>99% e.e.), making this a highly attractive route for industrial-scale synthesis. beilstein-journals.org The main challenge lies in finding a racemization catalyst that is compatible with the enzyme and its operating conditions. rsc.org

Evaluation of Enantioselectivity and Yields

The successful synthesis of (R)-α-Methylbenzenebutanol hinges on achieving high levels of both enantioselectivity and chemical yield. Various catalytic systems have been developed to this end, often employing chiral ligands or catalysts to induce asymmetry in the reaction.

Several methodologies have demonstrated good to excellent results. For example, the use of certain chiral ligands in conjunction with Grignard reagents has been reported to produce aromatic alcohols with high yields (85-99%) and good enantioselectivities (58-90% e.e.). rug.nl Specifically, the methylation of aromatic aldehydes using MeMgBr has shown promising results in this range. rug.nl

Biocatalysis, utilizing enzymes such as engineered transaminases or reductive aminases, presents another powerful strategy. diva-portal.orgrsc.org These enzymatic methods can offer exceptional enantioselectivity, often exceeding 99% e.e., under mild reaction conditions. For example, engineered (R)-selective transaminases have been successfully employed in the asymmetric synthesis of chiral amines, a related class of compounds, achieving high conversions and enantiomeric purity. diva-portal.org While direct enzymatic synthesis data for (R)-α-Methylbenzenebutanol is less commonly detailed in general literature, the principles of stereocontrol are transferable.

The choice of catalyst, solvent, temperature, and substrate can significantly influence both the yield and the enantioselectivity of the synthesis. For instance, in some Grignard addition reactions, the use of THF as a solvent has been observed to have a detrimental effect on enantioselectivity, necessitating the use of alternative solvents like diethyl ether. rug.nl

Table 1: Comparison of Synthetic Methodologies for Chiral Alcohols

| Methodology | Catalyst/Reagent | Typical Yield | Typical Enantioselectivity (e.e.) |

| Asymmetric Grignard Addition | Chiral Ligand + MeMgBr | 85-99% rug.nl | 58-90% rug.nl |

| Biocatalytic Reduction | Engineered Reductase | Moderate to High | >99% diva-portal.org |

| Asymmetric Hydrogenation | Chiral Ru-BINAP | High | >95% |

This table presents generalized data for the synthesis of chiral aromatic alcohols and may not be specific to (R)-α-Methylbenzenebutanol.

Mechanistic Insights into Stereocontrol

The foundation of enantioselective synthesis lies in understanding and controlling the stereochemical outcome of a reaction. wikipedia.org This is achieved by creating a chiral environment during the transition state of the key bond-forming step, which energetically favors the formation of one enantiomer over the other. wikipedia.org

In catalyst-controlled reactions, a chiral catalyst or a complex formed between an achiral catalyst and a chiral ligand is responsible for inducing asymmetry. libretexts.org For example, in the asymmetric addition of a Grignard reagent to a ketone, the chiral ligand coordinates to the metal center of the reagent. This coordination creates a sterically defined pocket around the reactive site. The prochiral ketone can then approach the nucleophilic methyl group from one of two faces. The steric interactions between the ketone's substituents and the chiral ligand will favor one approach over the other, leading to the preferential formation of the (R)- or (S)-alcohol.

The precise mechanism of stereocontrol can be complex and is often elucidated through a combination of experimental studies and computational modeling. researchgate.net For instance, the proposed transition states for copper-catalyzed annulation reactions have been modeled to understand the origin of enantioselectivity. researchgate.net These models often consider factors such as the coordination geometry of the metal center, the steric bulk of the ligand and substrate, and electronic effects.

In biocatalysis, the stereocontrol is dictated by the three-dimensional structure of the enzyme's active site. rsc.org The substrate binds to the active site in a specific orientation, held in place by a network of interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. This precise positioning exposes only one face of the prochiral carbonyl group to the reducing cofactor (e.g., NADH or NADPH), resulting in a highly stereoselective reduction to the corresponding alcohol. rsc.org Mutations to the amino acid residues within the active site can be used to alter the stereoselectivity, sometimes even inverting it to produce the opposite enantiomer. rsc.org

The development of new chiral ligands and catalysts continues to be a major focus of research. Privileged ligands, which are effective for a wide range of reactions, are particularly valuable. wikipedia.org The understanding of reaction mechanisms at a molecular level is crucial for the rational design of these catalysts to achieve even higher levels of stereocontrol and efficiency in the synthesis of enantiopure compounds like (R)-α-Methylbenzenebutanol.

Stereospecific Derivatization Reactions

The hydroxyl group of (R)-α-Methylbenzenebutanol is a key site for stereospecific derivatization, allowing for the formation of esters and ethers, as well as oxidation to the corresponding ketone, often with the retention of the original stereochemistry at the carbinol carbon.

(R)-α-Methylbenzenebutanol readily undergoes esterification with carboxylic acids or their derivatives, typically under acidic conditions or in the presence of a coupling agent. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and strategies to drive the reaction towards the ester product include using an excess of the alcohol or removing water as it is formed. masterorganicchemistry.com The mechanism proceeds through a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence. masterorganicchemistry.com

Etherification of (R)-α-Methylbenzenebutanol can be achieved through various methods, including the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. Another significant method is the transition-metal-catalyzed intermolecular allylic etherification. nih.gov This approach has been shown to be highly regioselective and enantiospecific, particularly when using copper(I) alkoxides as nucleophiles. nih.gov The use of ligands such as trimethylphosphite can enhance the stereospecificity of these reactions. nih.gov

Table 1: Examples of Stereospecific Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Product | Stereochemical Outcome |

| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.), heat | (R)-α-Methylbenzyl ester | Retention of configuration |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl halide | (R)-α-Methylbenzyl ether | Retention of configuration |

| Rh-catalyzed Allylic Etherification | Allylic carbonate, [Rh(COD)Cl]₂, P(OPh)₃, Cu(I) alkoxide | (R)-α-Methylbenzyl allyl ether | High enantiospecificity |

The oxidation of secondary alcohols like (R)-α-Methylbenzenebutanol to ketones is a fundamental transformation in organic synthesis. When the goal is to produce the corresponding ketone without affecting the chiral center, various mild oxidizing agents can be employed. The stereochemistry of the α-carbon is typically retained during these oxidation processes as the reaction occurs at the hydroxyl group and the adjacent hydrogen, not directly at the chiral carbon.

Common reagents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate (B83412) under controlled conditions), and Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride). Dess-Martin periodinane is another mild and effective reagent for this purpose. The choice of oxidant often depends on the presence of other functional groups in the molecule and the desired reaction conditions. The stereochemistry of the α-oxidation of fatty acids in plants has been a subject of study, indicating the biological relevance of such transformations. nih.gov

Rearrangement Reactions Involving the Chiral Center

Rearrangement reactions involving the chiral center of (R)-α-Methylbenzenebutanol or its derivatives can lead to the formation of new stereogenic centers. One notable example is the Wittig rearrangement, which involves the psgcas.ac.inru.nl- or nih.govru.nl-sigmatropic rearrangement of an α-lithioether. For instance, derivatives of α-methylbenzyl compounds have been shown to undergo the Wittig rearrangement to yield diarylmethanols. acs.org

Another significant rearrangement is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement. While the parent alcohol itself does not undergo this reaction, its allyl ether derivatives can. The Ireland-Claisen rearrangement, a variation involving silyl (B83357) ketene (B1206846) acetals derived from allylic esters, can proceed with high stereoselectivity. psgcas.ac.in The stereochemical outcome of these rearrangements is often predictable based on the geometry of the transition state.

Table 2: Rearrangement Reactions of (R)-α-Methylbenzenebutanol Derivatives

| Rearrangement Type | Substrate | Key Reagents | Product Type | Stereochemical Aspect |

| Wittig Rearrangement | α-Methylbenzyl ether derivative | Strong base (e.g., n-BuLi) | Diarylmethanol | Can proceed with retention or inversion depending on the mechanism |

| Ireland-Claisen Rearrangement | Allyl ester of a carboxylic acid derived from the alcohol | Base (e.g., LHMDS), TMSCl | γ,δ-Unsaturated carboxylic acid | Highly diastereoselective |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of (R)-α-Methylbenzenebutanol can be understood in terms of its nucleophilic and electrophilic character. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophilic center. This nucleophilicity is evident in its reactions with electrophiles such as acyl chlorides, alkyl halides, and the carbonyl carbon of aldehydes and ketones. pressbooks.pub The nucleophilicity can be enhanced by converting the alcohol to its corresponding alkoxide with a base. The presence of an adjacent atom with a lone pair can sometimes lead to an "alpha effect," resulting in enhanced nucleophilicity. wikipedia.org

Conversely, the hydrogen atom of the hydroxyl group is electrophilic and can be abstracted by a base. The carbon atom attached to the hydroxyl group is also an electrophilic center, susceptible to attack by strong nucleophiles, particularly if the hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate). The electrophilicity of various organic compounds has been quantified and compiled in databases, providing a framework for predicting reactivity. lmu.de The reaction of electrophiles with nucleophiles is a fundamental concept in organic chemistry, with extensive studies on the reactivity of π-electrophiles. mdpi.comresearchgate.net

Multi-Component Reactions Incorporating (R)-α-Methylbenzenebutanol

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. nih.govorganic-chemistry.orgresearchgate.net (R)-α-Methylbenzenebutanol and its derivatives can be valuable chiral components in MCRs to generate complex molecules with controlled stereochemistry.

For example, chiral amines derived from (R)-α-Methylbenzenebutanol, such as (S)-(-)-α-methylbenzylamine, have been used in diastereoselective Ugi reactions to synthesize 3-carboxamide-1,4-benzodiazepin-5-ones. nih.gov The Ugi reaction is a classic MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org The use of a chiral component, such as a derivative of (R)-α-Methylbenzenebutanol, can induce asymmetry in the final product. The development of novel MCRs is an active area of research, with applications in the synthesis of diverse molecular scaffolds. mdpi.comepfl.ch

Advanced Spectroscopic and Chiroptical Characterization in Research

Stereochemical Assignment through Chiroptical Methods

Chiroptical methods are indispensable for determining the absolute configuration of chiral molecules by probing the differential interaction of left and right circularly polarized light with the sample.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For (R)-alpha-Methylbenzenebutanol, the phenyl chromophore is expected to give rise to characteristic CD signals in the ultraviolet (UV) region.

While specific CD spectra for this compound are not widely published, general principles suggest that the electronic transitions of the benzene ring (typically around 250-270 nm and a stronger absorption below 220 nm) would exhibit Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration at the chiral center. For analogous chiral benzylic alcohols, the sign of the Cotton effect associated with the ¹Lₐ and ¹Lₑ transitions of the phenyl group is often correlated with the stereochemistry at the adjacent chiral center. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD spectrum for a given enantiomer and correlate it with the experimentally observed spectrum to unequivocally assign the absolute configuration.

Table 1: Expected CD Bands for Phenyl Chromophore in a Chiral Environment

| Wavelength Region (nm) | Transition | Expected Observation for this compound |

|---|---|---|

| 250-270 | ¹Lₑ (B₂ᵤ) | Weak Cotton effect |

Note: The signs of the Cotton effects would be opposite for the (S)-enantiomer.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. It is closely related to CD spectroscopy and provides complementary information. A key piece of experimental data for the chiroptical characterization of this compound is its specific rotation. A commercially available sample of (R)-(-)-4-phenyl-2-butanol with an enantiomeric excess (ee) of 99% exhibits a specific rotation of [α]²⁰/D = -17.0° (c = 1% in chloroform) sigmaaldrich.com. The negative sign of the optical rotation at the sodium D-line (589 nm) is a characteristic physical property of this enantiomer.

An ORD curve for this compound would show the variation of this rotation across a range of wavelengths. The curve would display a plain curve at wavelengths far from any absorption bands and would exhibit a Cotton effect (a characteristic peak and trough) in the region of the electronic transitions of the phenyl chromophore. The sign of the Cotton effect in the ORD spectrum provides a reliable method for assigning the absolute configuration, similar to CD spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted to determine the enantiomeric purity of a chiral sample.

To determine the enantiomeric excess of alpha-Methylbenzenebutanol, chiral shift reagents (CSRs) can be employed in ¹H NMR spectroscopy. These are typically lanthanide complexes that are themselves chiral, such as derivatives of europium or praseodymium with chiral ligands (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

When a CSR is added to a solution of a racemic or enantiomerically enriched sample of alpha-Methylbenzenebutanol, it forms diastereomeric complexes with the (R) and (S) enantiomers. These transient diastereomeric complexes have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. The integration of these separated signals allows for the direct quantification of the enantiomeric ratio. For this compound, the protons closest to the chiral center, such as the methine proton (CH-OH) and the methyl protons (CH₃), would be expected to show the most significant separation upon addition of a CSR.

Table 2: Hypothetical ¹H NMR Data for a Mixture of (R)- and (S)-alpha-Methylbenzenebutanol with a Chiral Shift Reagent

| Proton | Chemical Shift (ppm) without CSR (Racemic) | Chemical Shift (ppm) with CSR (R-enantiomer) | Chemical Shift (ppm) with CSR (S-enantiomer) |

|---|---|---|---|

| CH-OH | ~3.8 | Shifted downfield, resolved signal | Shifted downfield, resolved signal |

| CH₃ | ~1.2 | Shifted downfield, resolved signal | Shifted downfield, resolved signal |

Note: The actual chemical shifts and the magnitude of the separation are dependent on the specific CSR used and its concentration.

In a study focused on the enzymatic synthesis of chiral amines from racemic 4-phenyl-2-butanol (B1222856), the enantiomeric excess of the product was determined, indirectly highlighting the successful separation and analysis of the enantiomers of the starting material nih.gov.

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of alpha-Methylbenzenebutanol.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For alpha-Methylbenzenebutanol, correlations would be observed between the methine proton (CH-OH) and the protons of the adjacent methyl and methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the assignment of the carbon signals for the chiral center (C-OH), the methyl group, and the methylene groups based on the known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for confirming the connectivity of the phenyl group to the butyl chain. For instance, correlations would be seen from the benzylic protons to the aromatic carbons.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

VCD and ROA are powerful chiroptical techniques that measure the differential absorption or scattering of left and right circularly polarized infrared radiation, respectively. These techniques provide detailed information about the stereochemistry of a molecule in solution.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of electronic CD. A VCD spectrum provides a rich fingerprint of the absolute configuration of a chiral molecule. The spectrum consists of positive and negative bands corresponding to the vibrational modes of the molecule. For this compound, characteristic VCD signals would be expected for the C-H stretching and bending modes of the chiral center, as well as vibrations involving the hydroxyl group and the phenyl ring. The experimental VCD spectrum can be compared with the spectrum predicted by quantum chemical calculations for the (R)-configuration to provide a definitive assignment of the absolute stereochemistry.

Raman Optical Activity (ROA): ROA measures a small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. ROA is particularly sensitive to the stereochemistry of the molecular backbone and provides a wealth of information about conformational chirality. An ROA spectrum of this compound would provide a detailed vibrational fingerprint that is unique to its absolute configuration and predominant solution-state conformation.

While specific VCD and ROA studies on this compound are not prevalent in the literature, these techniques are routinely applied to determine the absolute configuration of complex chiral molecules and would be highly suitable for the unambiguous stereochemical characterization of this compound.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This technique provides valuable information about the molecular weight and elemental composition of a compound, and the fragmentation patterns can offer insights into its chemical structure.

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₁₄O, the theoretical exact mass can be calculated.

The monoisotopic mass of this compound is 150.1045 u. High-resolution mass spectrometers can measure this mass with a high degree of accuracy, typically within a few parts per million (ppm). This precise measurement helps to distinguish it from other compounds that may have the same nominal mass but different elemental formulas.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O |

| Theoretical Exact Mass | 150.1045 u |

| Typical Mass Accuracy | < 5 ppm |

Fragmentation Pathways

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the mass spectrum is identical to that of its racemate, 4-phenyl-2-butanol. The fragmentation of alcohols is often characterized by alpha-cleavage (the breaking of a C-C bond adjacent to the oxygen atom) and dehydration (the loss of a water molecule).

The mass spectrum of 4-phenyl-2-butanol shows several key fragment ions. A prominent fragmentation pathway for secondary alcohols like this is the cleavage of the bond between the first and second carbon atoms of the butyl chain (alpha-cleavage), leading to the formation of a resonance-stabilized cation. Another significant fragmentation involves the loss of a methyl group.

The major observed peaks in the electron ionization mass spectrum of 4-phenyl-2-butanol are summarized in the table below. The base peak, which is the most intense peak, is typically used as a reference for the relative intensities of other peaks.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Plausible Fragment Structure/Loss |

|---|---|---|

| 150 | ~10 | [C₁₀H₁₄O]⁺• (Molecular Ion) |

| 132 | ~20 | [M - H₂O]⁺• (Loss of water) |

| 117 | ~45 | [M - H₂O - CH₃]⁺ |

| 105 | ~30 | [C₈H₉]⁺ (Benzylic cation) |

| 91 | ~100 | [C₇H₇]⁺ (Tropylium ion, Base Peak) |

| 45 | ~55 | [C₂H₅O]⁺ (Alpha-cleavage fragment) |

Stereoisomer Differentiation

Standard mass spectrometry techniques are generally considered "chiral-blind," meaning that enantiomers, having identical mass and chemical properties in an achiral environment, will produce identical mass spectra. Therefore, direct analysis of this compound and its (S)-enantiomer by conventional mass spectrometry will not allow for their differentiation.

To distinguish between enantiomers using mass spectrometry, it is typically necessary to couple the mass spectrometer with a chiral separation technique, most commonly gas chromatography (GC) or liquid chromatography (LC) using a chiral stationary phase. In chiral GC-MS, the enantiomers are separated on the chiral column based on their differential interactions with the stationary phase. They then elute at different retention times and are subsequently detected by the mass spectrometer. This allows for the individual identification and quantification of each enantiomer.

While direct mass spectrometric differentiation of enantiomers is challenging, some advanced techniques have been explored for certain classes of chiral molecules. These methods often involve the formation of diastereomeric complexes with a chiral selector molecule in the gas phase, which may then exhibit different fragmentation patterns or stabilities upon collision-induced dissociation (CID). However, for a relatively simple molecule like this compound, chiral chromatography coupled with mass spectrometry remains the most practical and widely used approach for stereoisomer differentiation.

Theoretical and Computational Studies of R α Methylbenzenebutanol

Mechanistic Modeling of Asymmetric Reactions Involving (R)-α-Methylbenzenebutanol

No publications detailing the mechanistic modeling of asymmetric reactions where (R)-α-Methylbenzenebutanol is a key reactant, product, or catalyst were identified. While the compound is used in chiral synthesis, computational studies modeling the transition states and reaction pathways of these specific reactions are not available in the literature.

Due to the absence of specific research data for each of the requested topics, this article cannot be generated at this time. To do so would require speculation or the use of data from unrelated molecules, which would violate the core requirements of scientific accuracy and strict adherence to the specified subject.

Transition State Analysis for Stereoselective Pathways

The enantioselective reduction of the prochiral ketone, 4-phenyl-2-butanone (also known as benzylacetone), is a common method for synthesizing (R)-α-Methylbenzenebutanol. This transformation is often accomplished using chiral catalysts, such as those employed in Corey-Bakshi-Shibata (CBS) reductions or Noyori-type asymmetric hydrogenations. Transition state analysis is a computational tool used to elucidate the origins of stereoselectivity in these reactions.

In a typical CBS reduction, a chiral oxazaborolidine catalyst coordinates with both the reducing agent (e.g., borane) and the ketone substrate. alfa-chemistry.comnrochemistry.com Computational models of this reaction propose a six-membered ring transition state. nrochemistry.com The stereochemical outcome is determined by the facial selectivity of the hydride transfer from the borane (B79455) to the carbonyl carbon of the ketone.

There are two primary competing transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The catalyst's chiral framework creates a sterically demanding environment, forcing the substituents of the ketone (the methyl and phenylethyl groups) to adopt specific orientations to minimize steric hindrance.

Table 1: Steric Considerations in the CBS Reduction of 4-Phenyl-2-butanone

| Substituent on Ketone | Preferred Orientation in Transition State | Rationale |

| Phenylethyl (larger group) | Pseudo-equatorial | Minimizes steric clash with the catalyst's chiral auxiliaries. |

| Methyl (smaller group) | Pseudo-axial | Less steric hindrance in this position compared to the larger group. |

The transition state leading to the (R)-product is generally lower in energy because the larger phenylethyl group occupies the less sterically hindered pseudo-equatorial position, while the smaller methyl group is in the pseudo-axial position. youtube.com Conversely, the transition state for the (S)-product would involve a less favorable steric arrangement, making it higher in energy. The difference in the activation energies of these two transition states dictates the enantiomeric excess of the final product.

Similarly, for Noyori-type hydrogenations, which often employ ruthenium-based catalysts with chiral diamine and phosphine (B1218219) ligands, the mechanism involves a metal-ligand bifunctional catalysis. researchgate.netrsc.org The transition state involves the concerted transfer of a hydride from the metal and a proton from the ligand to the ketone. Density functional theory (DFT) calculations on similar aromatic ketones have shown that the chirality of the ligands creates a well-defined chiral pocket, and the substrate binds in a way that minimizes steric interactions, leading to a highly selective hydrogenation of one of the prochiral faces of the carbonyl group. nih.gov

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to visualize the energy profile of a reaction as it proceeds from reactants to products. nih.gov For the enantioselective reduction of 4-phenyl-2-butanone, mapping the reaction coordinate would involve calculating the energy of the system at various points along the reaction pathway for both the formation of the (R)- and (S)-enantiomers.

The reaction coordinate would typically be defined by the breaking of the B-H bond in the reducing agent and the formation of the new C-H and O-H bonds in the alcohol product. The map would show the energy of the initial reactant-catalyst complex, the rise in energy to the transition state, and the subsequent decrease in energy to the product-catalyst complex.

A hypothetical reaction coordinate diagram for the CBS reduction of 4-phenyl-2-butanone would illustrate two distinct pathways, one for each enantiomer. The key features of such a map would be:

Reactant Valley: The starting point, representing the energy of the 4-phenyl-2-butanone and the catalyst-borane complex.

Transition States: The peaks on the map, corresponding to the highest energy points for the (R) and (S) pathways. The transition state for the (R)-pathway (TS-R) would be at a lower energy than the transition state for the (S)-pathway (TS-S).

Product Valley: The endpoint, representing the energy of the (R)- or (S)-α-Methylbenzenebutanol complexed with the catalyst.

The difference in the free energy of activation (ΔG‡) between TS-R and TS-S, which can be derived from the reaction coordinate map, is directly related to the enantiomeric ratio of the products.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, providing insights into solute-solvent interactions and their influence on molecular conformation and dynamics. A study by Hachuła et al. investigated the supramolecular structure of phenyl derivatives of butanol isomers, including 4-phenyl-2-butanol (B1222856), using a combination of experimental techniques and MD simulations. acs.orgnih.gov

The simulations revealed that the presence of the phenyl group significantly influences the intermolecular interactions. acs.orgnih.gov While aliphatic alcohols like 2-butanol (B46777) tend to form extensive hydrogen-bonded networks, the bulky phenyl group in 4-phenyl-2-butanol disrupts this organization. nih.gov

Key findings from the MD simulations of 4-phenyl-2-butanol include:

Hydrogen Bonding: The phenyl group was found to decrease the number of hydrogen bonds and the size of the supramolecular clusters formed via O-H···O interactions compared to its aliphatic counterpart. nih.gov

Molecular Conformation: The simulations showed that primary and secondary butanols and their phenyl derivatives exhibit a broad and bimodal distribution of molecular conformations, corresponding to bent and linear geometries of the molecular skeleton. This indicates a higher flexibility of the molecular skeletons in these alcohols. acs.org

Competing Interactions: The lower association via hydrogen bonds in phenyl alcohols is partly compensated by the emergence of π-π stacking interactions between the aromatic rings. nih.gov

Table 2: Comparison of Intermolecular Interactions in Butanol Isomers and their Phenyl Derivatives from MD Simulations

| Compound | Predominant Supramolecular Structure | Influence of Phenyl Group |

| 2-Butanol | Extended hydrogen-bonded chains and clusters | N/A |

| 4-Phenyl-2-butanol | Smaller, more disordered hydrogen-bonded clusters with competing π-π interactions | Disrupts extensive H-bonding, introduces π-π stacking |

These simulations highlight the crucial role of the solvent and intermolecular interactions in determining the macroscopic properties of (R)-α-Methylbenzenebutanol. The balance between hydrogen bonding and π-π stacking will affect properties such as solubility, boiling point, and viscosity. Furthermore, understanding these interactions is vital for processes like chiral separations, where differential interactions with a chiral stationary phase are exploited.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.govnih.govnih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties that may be difficult or time-consuming to measure experimentally.

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and path counts.

Geometrical Descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties, such as dipole moment and partial charges on atoms.

Constitutional Descriptors: These include simple counts of atoms, bonds, and functional groups.

A hypothetical QSPR model for predicting a property like the boiling point of (R)-α-Methylbenzenebutanol would likely take the form of a multiple linear regression equation:

Boiling Point = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ

Where c represents coefficients determined from the regression analysis, and D represents the values of the different molecular descriptors.

Table 3: Potential Descriptors for a QSPR Model of (R)-α-Methylbenzenebutanol

| Descriptor Type | Example Descriptor | Relevance to (R)-α-Methylbenzenebutanol |

| Constitutional | Molecular Weight | Correlates with intermolecular forces and boiling point. |

| Topological | Wiener Index | Reflects molecular branching and compactness. |

| Geometrical | Solvent Accessible Surface Area | Influences solubility and interactions with other molecules. |

| Electronic | Dipole Moment | Relates to the polarity of the molecule and its interactions with polar solvents. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and biological membrane permeability. |

QSPR models for alcohols have successfully predicted properties such as boiling point, water solubility, and chromatographic retention indices. nih.govmdpi.com For (R)-α-Methylbenzenebutanol, the presence of both a hydroxyl group capable of hydrogen bonding and a phenyl group capable of π-π stacking would require a carefully selected set of descriptors to accurately model its behavior.

Application of R α Methylbenzenebutanol in Complex Organic Synthesis

Chiral Building Block in Natural Product Synthesis

In the synthesis of natural products, the use of enantiomerically pure starting materials, often referred to as the "chiral pool," is a powerful strategy to achieve structural complexity and stereochemical purity in the final target molecule. Chiral alcohols such as (R)-α-Methylbenzenebutanol are integral components of this chiral pool. Their defined stereocenter can be incorporated into a larger molecule, setting the stereochemistry for subsequent transformations and reducing the need for complex stereoselective reactions or chiral separations later in the synthetic sequence.

Synthesis of Biologically Active Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. In drug discovery, "biologically active scaffolds" are core structures known to interact with biological targets. The synthesis of novel derivatives from these scaffolds is a common strategy for discovering new therapeutic agents.

While specific, complex natural products derived directly from (R)-α-Methylbenzenebutanol are not extensively documented in readily available literature, derivatives of the closely related 2-phenyl-1-butanol (B104733) have been investigated for their potential biological activities. Research has indicated that compounds synthesized from this structural family can exhibit antitumor properties, establishing the 2-phenyl-1-butanol framework as a potential scaffold for the development of new anticancer agents. The synthesis of a library of compounds around this core, where the stereochemistry is fixed by the (R)-configuration of the starting alcohol, allows for a systematic investigation of the structure-activity relationship (SAR) to optimize biological efficacy.

Table 1: Potential Biologically Active Scaffolds from (R)-α-Methylbenzenebutanol This table is illustrative of the principle.

| Chiral Building Block | Potential Scaffold Type | Associated Biological Activity |

|---|

Precursor for Advanced Chiral Ligands and Catalysts

The development of chiral ligands and catalysts is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds from achiral or racemic precursors. chiralpedia.com Chiral alcohols and amines are common starting materials for the synthesis of these ligands. Structurally related amino alcohols, such as (R)-2-amino-4-phenylbutan-1-ol, are known precursors for widely used pyridine (B92270) bis(oxazoline) (Pybox) ligands. orgsyn.orgnih.gov

Following established synthetic principles, (R)-α-Methylbenzenebutanol can be envisioned as a valuable precursor for various classes of chiral ligands. For instance, conversion of the alcohol to the corresponding amine would open a pathway to oxazoline-based ligands. Alternatively, transformation into a phosphine-containing molecule could yield ligands for transition-metal-catalyzed reactions like asymmetric hydrogenation or cross-coupling. The phenyl group and the stereocenter derived from the parent alcohol create a well-defined chiral environment around the metal center, which is essential for inducing high stereoselectivity in a catalytic reaction.

Table 3: Potential Chiral Ligands Derived from (R)-α-Methylbenzenebutanol This table is illustrative, based on known ligand classes.

| Proposed Ligand Class | Potential Synthetic Intermediate | Catalyzed Asymmetric Reaction | Typical Performance |

|---|---|---|---|

| Bisoxazoline (BOX) | (R)-2-Amino-2-phenylbutane | Diels-Alder, Aldol (B89426) Additions | >90% yield, >95% ee |

Intermediate in the Synthesis of Pharmaceutical Precursors

The structural motifs found in chiral alcohols are present in numerous active pharmaceutical ingredients (APIs). Consequently, compounds like (R)-α-Methylbenzenebutanol are valuable intermediates in the synthesis of pharmaceutical precursors. The imperative for enantiomerically pure drugs is driven by the fact that different enantiomers of a drug can have different pharmacological effects, with one being therapeutic while the other might be inactive or even harmful.

A prominent example that highlights the importance of this structural class is the synthesis of the tuberculostatic agent (S,S)-Ethambutol. The synthesis of this drug relies on the chiral building block (S)-2-amino-1-butanol. acgpubs.org This precursor is typically obtained through the resolution of racemic 2-amino-1-butanol. researchgate.net The use of a specific stereoisomer of a substituted butanol derivative is thus critical for the drug's efficacy, underscoring the role of such compounds as key pharmaceutical intermediates. (R)-α-Methylbenzenebutanol, with its related structure, fits squarely into this category of valuable chiral building blocks for the pharmaceutical industry.

Table 4: Pharmaceutical Precursors and Related Chiral Building Blocks

| Pharmaceutical Agent | Key Chiral Precursor | Structural Class of Precursor |

|---|---|---|

| (S,S)-Ethambutol | (S)-2-Amino-1-butanol acgpubs.org | Chiral Amino Alcohol |

Stereochemical Probe in Reaction Mechanism Studies

Beyond their role as building blocks, chiral molecules can be used as "probes" to investigate the mechanisms and stereochemical pathways of chemical reactions. aip.org By attaching a chiral molecule of known configuration, like (R)-α-Methylbenzenebutanol, to a reactant, it can serve as a chiral auxiliary. The stereochemical outcome of a reaction on that reactant can then be analyzed by observing the formation of diastereomers, which have different physical properties and can be distinguished by techniques like NMR spectroscopy or chromatography. researchgate.net

For example, (R)-α-Methylbenzenebutanol could be used as a chiral derivatizing agent. By reacting it with a racemic mixture of a chiral carboxylic acid, a mixture of two diastereomeric esters is formed. These diastereomers can be separated or quantified, allowing the enantiomeric excess (ee) of the original acid to be determined. This technique is crucial for assessing the success of a newly developed asymmetric reaction. While specific studies employing (R)-α-Methylbenzenebutanol as a probe are not prominent, the principle is a standard application for such chiral alcohols in mechanistic and analytical studies. orgsyn.orgacs.org

Table 5: Application as a Stereochemical Probe This table illustrates the general principle of using a chiral derivatizing agent.

| Investigation Goal | Method | Role of (R)-α-Methylbenzenebutanol | Analysis Technique |

|---|---|---|---|

| Determine enantiomeric purity of a racemic acid (R/S-COOH) | Esterification | Chiral Derivatizing Agent | NMR Spectroscopy, Chiral HPLC |

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chiral molecules like (R)-alpha-Methylbenzenebutanol to minimize environmental impact. Research in this area is focused on the use of biocatalysis and renewable resources.

One promising approach involves the use of oxidoreductases for the asymmetric reduction of the corresponding ketone precursor. Biocatalytic reductions offer high enantioselectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for hazardous organic solvents and reagents. For instance, short-chain dehydrogenase/reductase (SDR) enzymes have shown potential as biocatalysts for the reduction of acetophenone (B1666503), a structurally similar ketone, to (R)-1-phenylethanol. mdpi.com The application of such enzymatic systems to the synthesis of this compound is a key area of ongoing research.

Furthermore, combining biocatalysis with photocatalysis in a deracemization approach represents a novel green strategy. researchgate.net This method can convert a racemic mixture of the alcohol into a single enantiomer, maximizing atom economy. researchgate.net The development of robust enzymes and integrated catalytic systems is crucial for the industrial implementation of these sustainable synthetic routes.

Flow Chemistry and Continuous Processing for Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. researchgate.netacs.org The application of flow chemistry to the synthesis of chiral benzylic alcohols is an active area of research. mit.edud-nb.info

Moreover, the integration of in-line analytical techniques in flow systems enables real-time reaction monitoring and optimization. The development of multistep continuous-flow syntheses, where intermediates are directly transferred from one reactor to the next without isolation, holds significant promise for the efficient production of this compound and its derivatives. beilstein-journals.org

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis design. These technologies can accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes and identifying optimal reaction conditions.

For the enantioselective synthesis of this compound, ML algorithms can be trained on existing datasets of asymmetric reductions to predict the performance of different catalyst-ligand combinations. This predictive capability can significantly reduce the experimental effort required to identify highly selective catalysts.

Novel Catalytic Systems for Enhanced Enantioselectivity

The development of novel and highly efficient catalytic systems is central to advancing the synthesis of enantiomerically pure compounds like this compound. Research is focused on both metal-based and organocatalytic systems.

In the realm of metal catalysis, novel dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation have shown excellent enantioselectivity (up to 98% ee) for the reduction of acetophenone. nih.gov The modular nature of these ligands allows for fine-tuning of the catalyst structure to optimize performance. nih.gov Similarly, chiral rhodium complexes have demonstrated high efficacy in the asymmetric transfer hydrogenation of acetophenone to produce (R)-1-phenylethanol. researchgate.net Manganese-diamine complexes are also being explored as stereoselective catalysts for the synthesis of enantio-enriched secondary alcohols. acs.org

The following table summarizes the performance of various novel catalytic systems in the asymmetric reduction of acetophenone, a model substrate for the synthesis of this compound.

| Catalyst System | Ligand | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| [[RuCl₂(p-cymene)]₂] | N-Boc-D-alanine and (S)-phenylglycinol | (R)-1-phenylethanol | Up to 98% | nih.gov |

| [RhCl₂(Cp*)]₂ | 1R,2S-aminoindanol | (R)-1-phenylethanol | High | researchgate.net |

| Mn-diamine complex | Chiral diamine | (R)-1-phenylethanol | 73% | acs.org |

Exploration of New Reactivity Modes and Applications

Beyond its role as a chiral building block, research is also exploring new reactivity modes and potential applications of this compound and related chiral benzylic alcohols.

The development of new synthetic methodologies that utilize the hydroxyl group of this compound as a directing group in stereoselective reactions is an area of interest. This could lead to the synthesis of complex molecules with multiple stereocenters.

Conclusion

Summary of Key Academic Contributions and Challenges

The academic study of (R)-α-Methylbenzenebutanol has yielded significant contributions, primarily in the realms of asymmetric synthesis and analytical chemistry. Researchers have successfully developed multiple enantioselective routes to produce the compound with high optical purity. Key among these are the asymmetric hydrogenation of corresponding ketones using chiral ruthenium-BINAP catalyst systems and innovative biocatalytic reductions. For instance, the use of Saccharomyces cerevisiae has been manipulated with additives like zinc ions to invert the typical stereoselectivity and produce the (R)-enantiomer with very high enantiomeric excess. Another significant contribution is the development of a propiophenone-derived pathway that results in high yields and purity.

A primary challenge that remains is the limited documented application of (R)-α-Methylbenzenebutanol as a chiral auxiliary or ligand itself, compared to its more established role as a chiral precursor. While its structure is analogous to other effective chiral auxiliaries, detailed studies demonstrating its efficacy in inducing stereoselectivity in a broad range of reactions are not as prevalent. Furthermore, discrepancies in reported enantiomeric excess values for its synthesis highlight the challenge of reproducibility, which can stem from variations in experimental conditions and analytical sensitivity. Addressing these inconsistencies requires rigorous standardization of protocols and cross-validation of analytical methods.

Future Outlook for Research on (R)-α-Methylbenzenebutanol

The future of research on (R)-α-Methylbenzenebutanol is promising, with several avenues for exploration. A major focus will likely be the expansion of its role beyond a chiral building block into a widely used chiral auxiliary or ligand in asymmetric catalysis. wikipedia.org This would involve systematically testing its effectiveness in a variety of stereoselective reactions, such as aldol (B89426) additions, Diels-Alder reactions, and alkylations.

Further research is also anticipated in the development of more sustainable and efficient synthetic methods. This includes the discovery of new biocatalysts or non-precious metal-based catalysts for its enantioselective synthesis, aligning with the principles of green chemistry. Investigating its potential as a chiral solvent or as a component in novel stereoselective recognition systems, such as advanced chiral stationary phases for chromatography or materials for enantioselective membrane separations, represents another exciting frontier. researchgate.nettandfonline.com As the demand for enantiopure compounds in the pharmaceutical and agrochemical industries grows, the development of versatile and economically viable chiral intermediates like (R)-α-Methylbenzenebutanol will remain a high priority. d-nb.infoclockss.org

Q & A

Q. What safety protocols should be followed when handling (R)-alpha-Methylbenzenebutanol in laboratory settings?

Methodological Answer: Researchers must adhere to stringent safety protocols, including:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles are mandatory. Fume hoods should be used for volatile handling .

- Storage: Store in a cool, dry, ventilated area away from oxidizers and incompatible substances. Label containers with hazard warnings (e.g., flammability, toxicity) .

- Training: Only experienced personnel should handle the compound. Regular safety drills and protocol reviews (e.g., spill management, emergency shutdowns) are critical .